N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. Its molecular formula is with a molecular weight of approximately 441.5 g/mol. The compound features a benzyl group, an imino group, and a carboxamide functionality, which contribute to its chemical reactivity and potential biological activities.
This compound is classified under the category of triazatricyclic compounds, which are characterized by the presence of nitrogen atoms in their cyclic structure. It has been investigated for various biological activities, including antimicrobial and anticancer properties due to its ability to interact with specific molecular targets in biological systems.
The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Key methods include:
Controlled reaction conditions such as temperature and solvent choice are critical for achieving high yields and purity in the final product. Industrially, synthesis may be scaled up using continuous flow reactors and automated systems to enhance efficiency.
The molecular structure of N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be represented with the following structural data:
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 441.5 g/mol |
IUPAC Name | N-benzyl-6-imino-13-methyl-2-oxo... |
InChI Key | JQTVVEXBDVYMAA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=CC=C4)C=C1 |
The compound's intricate arrangement includes multiple functional groups that influence its chemical behavior and potential interactions with biological targets.
N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The products formed from these reactions depend on specific reagents and conditions used; for instance:
The mechanism by which N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. This binding can modulate various biological pathways relevant to disease processes like cancer or infections.
The physical properties of this compound include:
Property | Value |
---|---|
Appearance | Typically a solid or crystalline form |
Solubility | Soluble in organic solvents like DMSO |
Boiling Point | Not specifically defined but expected to vary based on structure |
Chemical properties include reactivity with various functional groups due to the presence of nitrogen atoms in its structure.
N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications across various fields:
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: